molecular formula C18H16N2O4S3 B14719556 N-{[(Benzenesulfonyl)amino](phenyl)-lambda~4~-sulfanylidene}benzenesulfonamide CAS No. 18112-86-2

N-{[(Benzenesulfonyl)amino](phenyl)-lambda~4~-sulfanylidene}benzenesulfonamide

Cat. No.: B14719556
CAS No.: 18112-86-2
M. Wt: 420.5 g/mol
InChI Key: DZJSWQWFRCFNEP-UHFFFAOYSA-N
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Description

N-{(Benzenesulfonyl)amino-lambda~4~-sulfanylidene}benzenesulfonamide is a complex organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(Benzenesulfonyl)amino-lambda~4~-sulfanylidene}benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The choice of solvents and reagents is carefully considered to minimize environmental impact and ensure safety.

Chemical Reactions Analysis

Types of Reactions

N-{(Benzenesulfonyl)amino-lambda~4~-sulfanylidene}benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions yield sulfonic acids, while reduction reactions produce amines. Substitution reactions result in various substituted benzenesulfonamides .

Mechanism of Action

The mechanism of action of N-{(Benzenesulfonyl)amino-lambda~4~-sulfanylidene}benzenesulfonamide involves the inhibition of specific enzymes. For instance, it inhibits carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition leads to a decrease in the pH regulation within cancer cells, ultimately inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{(Benzenesulfonyl)amino-lambda~4~-sulfanylidene}benzenesulfonamide is unique due to its dual functionality as both an enzyme inhibitor and a versatile reagent in organic synthesis. Its ability to selectively inhibit carbonic anhydrase IX makes it a promising candidate for targeted cancer therapies .

Properties

CAS No.

18112-86-2

Molecular Formula

C18H16N2O4S3

Molecular Weight

420.5 g/mol

IUPAC Name

N-[N-(benzenesulfonyl)-S-phenylsulfinimidoyl]benzenesulfonamide

InChI

InChI=1S/C18H16N2O4S3/c21-26(22,17-12-6-2-7-13-17)19-25(16-10-4-1-5-11-16)20-27(23,24)18-14-8-3-9-15-18/h1-15H,(H,19,20)

InChI Key

DZJSWQWFRCFNEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=NS(=O)(=O)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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